molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
Key on ui cas rn: 150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
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Patent
US08883786B2

Procedure details

1H-Pyrazole-4-carboxylic acid, ethyl ester [CAS Reg. No. 37622-90-5] (1.52 g) was dissolved in dry DMF (25 mL) and cooled to 0° C. under argon. To the mixture was added sodium hydride (651 mg, 60% in mineral oil) and the mixture was allowed to stir at 0° C. for 30 minutes. Benzyl bromide (2.23 g, 1.55 mL) was added over a period of 15 minutes and stirring was continued again for 1 hour at 0° C. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and evaporated. Toluene was added and the removed by evaporation to remove some residual water. The residue was purified by flash chromatography (50 g silica gel, gradient of ethyl acetate in heptane (10% to 40%) to give the desired material as a light yellow liquid (2.36 g). MS (m/e)=231.1[MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
651 mg
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1.[H-].[Na+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[CH2:9]([O:8][C:6]([C:4]1[CH:5]=[N:1][N:2]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:3]=1)=[O:7])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Step Two
Name
Quantity
651 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.55 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued again for 1 hour at 0° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
the removed by evaporation
CUSTOM
Type
CUSTOM
Details
to remove some residual water
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (50 g silica gel, gradient of ethyl acetate in heptane (10% to 40%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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